DPPH Radical Scavenging: Sinapic Acid Demonstrates Intermediate Potency Between Caffeic and Ferulic Acids
In a comparative DPPH assay conducted at 50 µM concentration, sinapic acid exhibited an IC50 of 8.75 ± 0.78 µM, positioning it between caffeic acid (IC50 = 3.29 ± 0.29 µM) and ferulic acid (IC50 = 15.20 ± 4.61 µM) [1]. This represents a 2.7-fold lower potency than caffeic acid but a 1.7-fold higher potency than ferulic acid under identical assay conditions. The FRAP assay further corroborates this rank order: sinapic acid (254.02 ± 20.74 µM Fe2+) outperformed both caffeic acid (243.70 ± 4.80 µM Fe2+) and ferulic acid (195.92 ± 22.10 µM Fe2+), demonstrating that sinapic acid's electron-donating capacity in the FRAP mechanism exceeds that of its closest analogs [1].
| Evidence Dimension | DPPH radical scavenging (IC50) |
|---|---|
| Target Compound Data | 8.75 ± 0.78 µM |
| Comparator Or Baseline | Caffeic acid: 3.29 ± 0.29 µM; Ferulic acid: 15.20 ± 4.61 µM |
| Quantified Difference | 2.7× lower than caffeic acid; 1.7× higher than ferulic acid |
| Conditions | DPPH assay, 50 µM compound concentration |
Why This Matters
This intermediate potency profile enables researchers to select sinapic acid when a balance between strong antioxidant activity and lower pro-oxidant risk (associated with catechol-containing compounds like caffeic acid) is required.
- [1] Masek A, Chrzescijanska E, Latos M, Zaborski M. The antioxidant activity of chosen phenolic compounds determined by means of DPPH, ABTS, FRAP, and CUPRAC assays. Sci Rep. 2022;12:22065. Table 6. View Source
